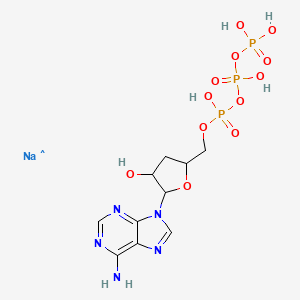
Cordycepin 5'-triphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cordycepin 5’-triphosphate sodium salt is generally synthesized through chemical methods starting from cordycepin (3’-deoxyadenosine). The synthesis involves a series of reactions to introduce the triphosphate group to the cordycepin molecule . The reaction conditions typically require the use of phosphorylating agents and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Cordycepin 5’-triphosphate sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cordycepin 5’-triphosphate sodium salt has a wide range of scientific research applications:
Mechanism of Action
Cordycepin 5’-triphosphate sodium salt exerts its effects by being incorporated into nucleic acids by poly (A) polymerase. Since it lacks a 3’-hydroxyl group, it terminates chain elongation during RNA synthesis . This inhibition of RNA synthesis leads to the suppression of cell growth and viral replication. The compound also activates AMP-activated protein kinase, which plays a role in various metabolic pathways .
Comparison with Similar Compounds
Cordycepin 5’-triphosphate sodium salt is unique due to its lack of a 3’-hydroxyl group, which makes it an effective chain terminator in nucleic acid synthesis. Similar compounds include:
Adenosine 5’-triphosphate (ATP): Unlike cordycepin 5’-triphosphate, ATP has a 3’-hydroxyl group and is a key energy carrier in cells.
Deoxyadenosine triphosphate (dATP): This compound is similar but has a hydroxyl group at the 3’ position, making it a building block for DNA synthesis.
Cordycepin (3’-deoxyadenosine): The parent compound of cordycepin 5’-triphosphate, which lacks the triphosphate group.
Cordycepin 5’-triphosphate sodium salt stands out due to its specific inhibitory effects on RNA synthesis and its potential antiviral properties .
Properties
Molecular Formula |
C10H16N5NaO12P3 |
|---|---|
Molecular Weight |
514.17 g/mol |
InChI |
InChI=1S/C10H16N5O12P3.Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19); |
InChI Key |
MBTNWZIUBSWCNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















